2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol
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Overview
Description
2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is a chemical compound that features a phenol group attached to a tetrahydropyridine ring. This compound is of interest due to its unique structure, which combines the properties of phenols and tetrahydropyridines, making it a valuable subject for various scientific studies.
Mechanism of Action
Target of Action
It is known that tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thp-containing compounds have been synthesized by the inspiration of known bioactive natural products . The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties .
Biochemical Pathways
Thp-containing compounds have been found to possess anti-inflammatory and anticancer properties , suggesting that they may interact with pathways related to inflammation and cell proliferation.
Result of Action
Given the known anti-inflammatory and anticancer properties of thp-containing compounds , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a tetrahydropyridine precursor. One common method includes the reaction of a phenol with a tetrahydropyridine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the phenol and tetrahydropyridine moieties can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Scientific Research Applications
2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine with different biological activities.
2,3,4,5-Tetrahydropyridine: Differing in the position of the double bond, leading to distinct chemical properties.
Phenol: A simpler compound with well-known chemical reactivity and biological effects.
Uniqueness
2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is unique due to its combined structure of phenol and tetrahydropyridine, which imparts it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-2,4-6,12-13H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMGESNRIYCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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